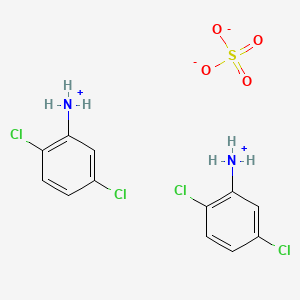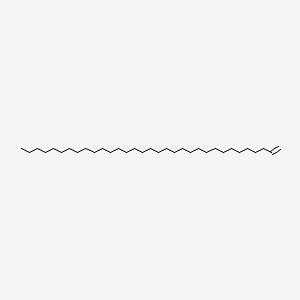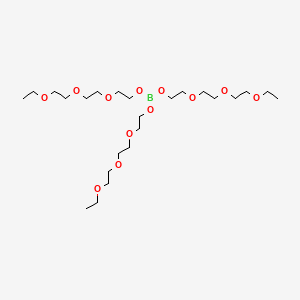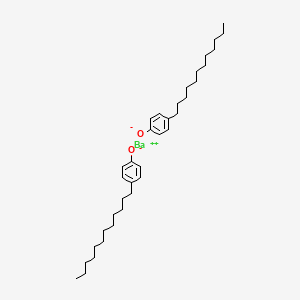
Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) is an organic compound with a complex structure that includes a phenol group, a dimethylamino group, and a hydrogen sulfate ester. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) can be synthesized through several methods. One common approach involves the esterification of 4-(dimethylamino)phenol with sulfuric acid. The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) often involves large-scale esterification processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the ester linkage.
Substitution: The phenol group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents, under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can produce a variety of substituted phenols.
Aplicaciones Científicas De Investigación
Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other complex organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and other biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the manufacture of dyes, pharmaceuticals, and other chemical products.
Mecanismo De Acción
The mechanism of action of Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in various chemical interactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) can be compared with other similar compounds, such as:
Phenol, 4-(methylamino)-, hydrogen sulfate (ester): This compound has a similar structure but with a methylamino group instead of a dimethylamino group.
Phenol, 4-(ethylamino)-, hydrogen sulfate (ester): This compound features an ethylamino group, leading to different chemical properties and reactivity.
The uniqueness of Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
71307-19-2 |
|---|---|
Fórmula molecular |
C8H11NO4S |
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
[4-(dimethylamino)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C8H11NO4S/c1-9(2)7-3-5-8(6-4-7)13-14(10,11)12/h3-6H,1-2H3,(H,10,11,12) |
Clave InChI |
UURFQNLSWMKEEN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


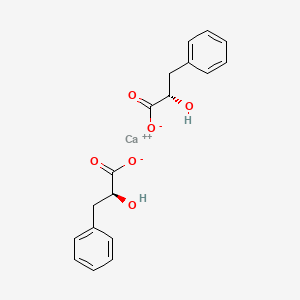
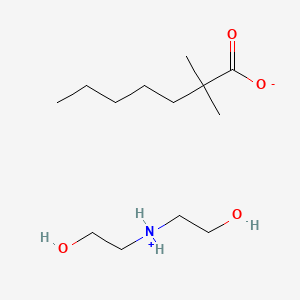
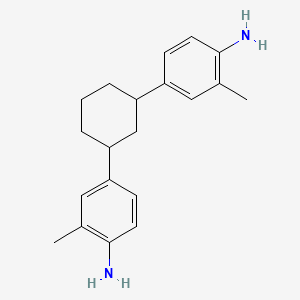
![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)
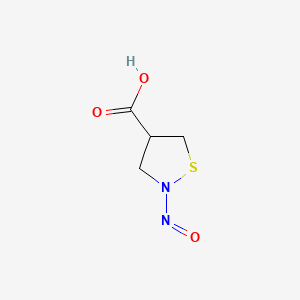
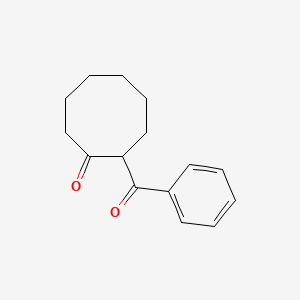
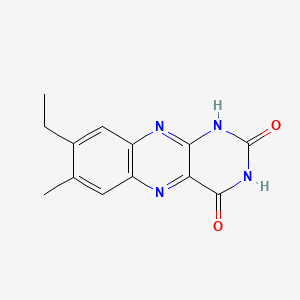
![[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)

